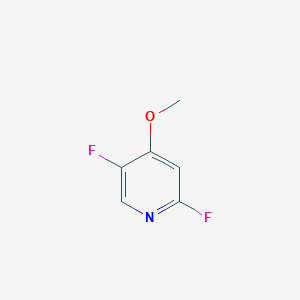

2,5-Difluoro-4-methoxypyridine

Description

Properties

Molecular Formula |

C6H5F2NO |

|---|---|

Molecular Weight |

145.11 g/mol |

IUPAC Name |

2,5-difluoro-4-methoxypyridine |

InChI |

InChI=1S/C6H5F2NO/c1-10-5-2-6(8)9-3-4(5)7/h2-3H,1H3 |

InChI Key |

DFAFBLODSFJLSF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=NC=C1F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Difluoro-4-methoxypyridine typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom replaces a leaving group such as a halide. For example, 2,5-difluoropyridine can be synthesized by treating 2,5-dichloropyridine with a fluorinating agent like potassium fluoride in the presence of a suitable solvent .

Industrial Production Methods

Industrial production methods for fluorinated pyridines often involve large-scale nucleophilic substitution reactions. The use of continuous flow reactors and advanced fluorinating agents can enhance the efficiency and yield of the process. Additionally, the development of environmentally friendly and cost-effective fluorination techniques is an ongoing area of research .

Chemical Reactions Analysis

Types of Reactions

2,5-Difluoro-4-methoxypyridine can undergo various chemical reactions, including:

Nucleophilic Substitution: The fluorine atoms in the pyridine ring can be replaced by nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Potassium fluoride, sodium methoxide, and other nucleophiles in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative, while Suzuki-Miyaura coupling can produce biaryl compounds .

Scientific Research Applications

2,5-Difluoro-4-methoxypyridine has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

Biology: Fluorinated pyridines are used in the development of radiolabeled compounds for imaging studies.

Medicine: The compound can be a precursor for pharmaceuticals with improved metabolic stability and bioavailability.

Industry: It is used in the production of agrochemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of 2,5-Difluoro-4-methoxypyridine depends on its specific application. In medicinal chemistry, the fluorine atoms can enhance the compound’s binding affinity to biological targets by increasing lipophilicity and metabolic stability. The methoxy group can also contribute to the compound’s overall pharmacokinetic profile by influencing its solubility and membrane permeability .

Comparison with Similar Compounds

Chemical Identity :

Structural Features :

- A pyridine ring substituted with two fluorine atoms at positions 3 and 5, and a methoxy group at position 2.

- The electron-withdrawing fluorine atoms and electron-donating methoxy group create unique electronic effects, influencing reactivity and applications in pharmaceuticals and agrochemicals .

Comparison with Structural Analogs

Halogen-Substituted Methoxypyridines

The table below compares 3,5-Difluoro-4-methoxypyridine with halogenated analogs:

Key Observations :

- Electron Effects : Fluorine’s electronegativity increases the pyridine ring’s electron deficiency, enhancing electrophilic substitution reactivity compared to chloro or bromo analogs .

- Steric Hindrance : Bulky substituents (e.g., bromine at positions 2 and 6 in 2,6-Dibromo-3,5-difluoro-4-methoxypyridine ) reduce reaction rates in nucleophilic substitutions .

Methoxy-Fluoropyridines in Drug Discovery

Example 1 : 2-(3,4-Difluoro-5-methoxyphenyl)-7-[(3S)-3-methylpiperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one (EP Patent)

- Contains a difluoro-methoxyphenyl moiety linked to a pyrido-pyrimidinone core.

- Fluorine atoms improve metabolic stability and membrane permeability compared to non-fluorinated analogs .

Example 2 : 3-(2,5-Dimethoxy-4-(trifluoromethyl)phenyl)piperidine

- A piperidine derivative with trifluoromethyl and methoxy groups.

- The trifluoromethyl group enhances lipophilicity, contrasting with the polar methoxy group in 3,5-Difluoro-4-methoxypyridine .

Biological Activity

2,5-Difluoro-4-methoxypyridine is a pyridine derivative that has garnered attention for its potential biological activities, particularly as a proton pump inhibitor (PPI). This compound exhibits properties that may be beneficial in treating various gastrointestinal disorders. This article reviews the biological activity of 2,5-difluoro-4-methoxypyridine, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The primary mechanism through which 2,5-difluoro-4-methoxypyridine exerts its biological effects is via inhibition of the H+/K+-ATPase enzyme, which is crucial in gastric acid secretion. Unlike traditional PPIs such as omeprazole, which irreversibly bind to the enzyme, this compound acts as a potassium-competitive acid blocker (P-CAB), allowing for reversible inhibition of acid secretion. This characteristic may lead to fewer side effects and a more predictable pharmacological profile in patients .

Therapeutic Applications

The compound has shown promise in the treatment of various gastric conditions, including:

- Peptic Ulcers : Effective in reducing stomach acid and promoting healing.

- Gastroesophageal Reflux Disease (GERD) : Alleviates symptoms by decreasing acid exposure.

- Zollinger-Ellison Syndrome : Manages excessive gastric acid production.

- Functional Dyspepsia : Provides symptomatic relief from discomfort .

Research Findings

Several studies have investigated the efficacy and safety profile of 2,5-difluoro-4-methoxypyridine:

-

Efficacy Studies :

- In preclinical models, the compound demonstrated significant acid suppression comparable to established PPIs but with a more favorable safety profile due to its reversible action .

- A study highlighted its rapid onset of action and sustained efficacy over multiple doses without significant metabolic variability among subjects .

- Safety Profile :

- Case Studies :

Data Tables

The following table summarizes key findings from various studies on 2,5-difluoro-4-methoxypyridine:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.